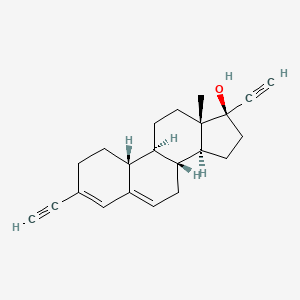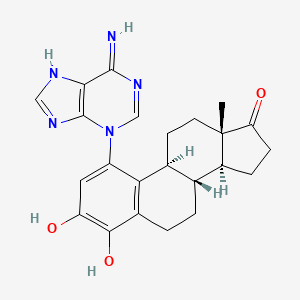
3,3'-Dimethyl-1,1'-diphenyl-1h,1'h-4,4'-bipyrazole-5,5'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,3’-Dimethyl-1,1’-diphenyl-1h,1’h-4,4’-bipyrazole-5,5’-diol” is a chemical compound with the molecular formula C20H18N4O2 . Its molecular weight is 346.38300 . The exact mass is 346.14300 .
Molecular Structure Analysis
The molecular structure of “3,3’-Dimethyl-1,1’-diphenyl-1h,1’h-4,4’-bipyrazole-5,5’-diol” consists of 20 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,3’-Dimethyl-1,1’-diphenyl-1h,1’h-4,4’-bipyrazole-5,5’-diol” are not fully documented. The boiling point, melting point, density, and flash point are not available . The compound has a LogP value of 2.92840 .
Scientific Research Applications
Corrosion Inhibition : Bipyrazole derivatives, including ones similar to the compound , have been used as corrosion inhibitors for steel in acidic mediums. These inhibitors show an increase in inhibition efficiency and a decrease in corrosion rate with increasing inhibitor concentration (Zarrok et al., 2012).
π−π Stacking Interactions : Theoretical calculations on similar bipyrazole derivatives have evaluated their usefulness in measuring π−π stacking interactions, important in molecular chemistry (Alkorta et al., 2008).
Catalysis in Suzuki Coupling Reactions : Some bipyrazole derivatives have been used to synthesize palladium(II) complexes, acting as pre-catalysts for Suzuki coupling reactions in water. These catalyst systems provide high yields and have their structures established through various techniques (Al-Fulaij et al., 2019).
Polymer Synthesis : Research has explored the synthesis of new bipyrazoles and poly(bipyrazole-5,5′-diyl)s, as well as related nickel complexes. These compounds have potential applications in creating novel polymers (Murakami & Yamamoto, 1999).
Supramolecular Chemistry : Bipyrazolyl ligands have been used in the preparation and structural characterization of Ag(I) and Cu(II) complexes. These complexes exhibit various molecular structures and conformations, demonstrating the versatility of these ligands in supramolecular chemistry (Wang et al., 2011).
properties
IUPAC Name |
5-methyl-4-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13-17(19(25)23(21-13)15-9-5-3-6-10-15)18-14(2)22-24(20(18)26)16-11-7-4-8-12-16/h3-12,21-22H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJVXSIRUQCTBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3=C(NN(C3=O)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenyl-1H-pyrazol-3-one | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-](/img/structure/B601964.png)





